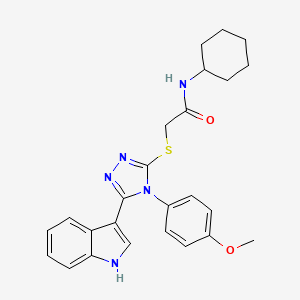![molecular formula C16H16ClN3O2S B2379349 N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide CAS No. 1385354-70-0](/img/structure/B2379349.png)
N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chlorinated phenyl group, a dimethylcarbamoyl group, a methylsulfanyl group, and a pyridine carboxamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the chlorination of a phenyl derivative, followed by the introduction of the dimethylcarbamoyl group through a reaction with dimethylcarbamoyl chloride. The methylsulfanyl group can be introduced via a nucleophilic substitution reaction, and the final step involves the formation of the pyridine carboxamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yields and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize by-products. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
N-[2-chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-20(2)16(22)11-4-5-12(17)13(8-11)19-15(21)10-6-7-18-14(9-10)23-3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZLFRORAVVLJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=NC=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)
![(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid](/img/structure/B2379271.png)
![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2379272.png)


![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2379277.png)




![2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2379283.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)

